molecular formula C11H13NO B6166701 3',4'-dihydrospiro[azetidine-3,2'-[1]benzopyran] CAS No. 1263358-62-8

3',4'-dihydrospiro[azetidine-3,2'-[1]benzopyran]

Cat. No. B6166701
CAS RN: 1263358-62-8
M. Wt: 175.2
InChI Key:
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Description

3’,4’-dihydrospiro[azetidine-3,2’-1benzopyran], also known as DAS-3, is a heterocyclic compound. It has gained significant attention in the fields of medicinal chemistry and drug discovery. The compound is available from suppliers such as ChemBridge Corporation .


Molecular Structure Analysis

The molecular formula of 3’,4’-dihydrospiro[azetidine-3,2’-1benzopyran] is C11H13NO. Its molecular weight is 175.2. Spirocyclic compounds, such as this one, are characterized by having two rings sharing the same atom, the quaternary spiro carbon .


Physical And Chemical Properties Analysis

The physical form of 3’,4’-dihydrospiro[azetidine-3,2’-1benzopyran] is a powder . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The safety information for 3’,4’-dihydrospiro[azetidine-3,2’-1benzopyran] includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 3’,4’-dihydrospiro[azetidine-3,2’-1benzopyran] are not mentioned in the available resources, it’s clear that spirocyclic compounds, including this one, continue to be an area of interest in medicinal chemistry and drug discovery due to their promising biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3',4'-dihydrospiro[azetidine-3,2'-[1]benzopyran] can be achieved through a multistep process involving the formation of key intermediates and subsequent cyclization reactions.", "Starting Materials": [ "4-hydroxycoumarin", "2-bromo-1-phenylethanone", "ethylamine", "sodium hydride", "ethyl acetate", "acetic acid", "sodium borohydride", "acetic anhydride", "triethylamine", "benzaldehyde", "sodium methoxide", "2-chloroethylamine hydrochloride", "sodium carbonate", "1,3-dibromopropane", "sodium iodide", "tetrahydrofuran", "magnesium sulfate", "hydrochloric acid", "sodium hydroxide", "3,4-dihydro-2H-pyran" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-3-(4-hydroxyphenyl)coumarin by reacting 4-hydroxycoumarin with 2-bromo-1-phenylethanone in the presence of sodium hydride and ethyl acetate.", "Step 2: Conversion of 4-bromo-3-(4-hydroxyphenyl)coumarin to 4-bromo-3-(4-aminophenyl)coumarin by reacting with ethylamine in the presence of acetic acid.", "Step 3: Reduction of 4-bromo-3-(4-aminophenyl)coumarin to 4-bromo-3-(4-aminophenyl)coumarin-3-ol using sodium borohydride in the presence of acetic acid.", "Step 4: Protection of the hydroxyl group in 4-bromo-3-(4-aminophenyl)coumarin-3-ol by reacting with acetic anhydride and triethylamine.", "Step 5: Synthesis of 3-(4-aminophenyl)-2-benzylidene-1-tetralone by reacting benzaldehyde with 4-bromo-3-(4-aminophenyl)coumarin-3-ol in the presence of sodium methoxide.", "Step 6: Cyclization of 3-(4-aminophenyl)-2-benzylidene-1-tetralone with 2-chloroethylamine hydrochloride in the presence of sodium carbonate to form 3-(4-aminophenyl)-2-(2-chloroethyl)-1-tetralone.", "Step 7: Synthesis of 3-(4-aminophenyl)-2-(2-chloroethyl)-1-tetralone-3-ol by reacting 3-(4-aminophenyl)-2-(2-chloroethyl)-1-tetralone with 1,3-dibromopropane in the presence of sodium iodide.", "Step 8: Cyclization of 3-(4-aminophenyl)-2-(2-chloroethyl)-1-tetralone-3-ol with 3,4-dihydro-2H-pyran in the presence of magnesium sulfate and hydrochloric acid to form 3',4'-dihydrospiro[azetidine-3,2'-[1]benzopyran].", "Step 9: Deprotection of the acetyl group in 3',4'-dihydrospiro[azetidine-3,2'-[1]benzopyran] by reacting with sodium hydroxide in tetrahydrofuran to obtain the final product." ] }

CAS RN

1263358-62-8

Product Name

3',4'-dihydrospiro[azetidine-3,2'-[1]benzopyran]

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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